molecular formula C5H11ClN4O B1414073 3-Oxopiperazine-1-carboximidamide hydrochloride CAS No. 1515923-03-1

3-Oxopiperazine-1-carboximidamide hydrochloride

Cat. No. B1414073
CAS RN: 1515923-03-1
M. Wt: 178.62 g/mol
InChI Key: YLDUFEWPGPGTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxopiperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H11ClN4O and a molecular weight of 178.62 g/mol . It is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Synthesis and Pharmacological Evaluation of Piperazine Derivatives

Research on 2-oxopiperazine derivatives, which are structurally related to 3-oxopiperazine-1-carboximidamide hydrochloride, shows promising applications in inhibiting platelet aggregation. These derivatives, particularly compound 12c (TAK-024), demonstrate potential in the clinical treatment of thrombotic diseases due to their potent inhibitory effect on platelet aggregation and minimal side effects on bleeding time (Kitamura et al., 2001).

Solid-Phase Synthesis of Piperazine Derivatives

The first studies on the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, closely related to 3-oxopiperazine-1-carboximidamide hydrochloride, suggest a novel methodology for synthesizing these compounds. This approach could be significant for producing diastereomerically pure 2-oxopiperazine, useful in various pharmacological applications (Khan et al., 2002).

Mimetics of Peptide β-Turn

Bicyclic piperazines, including 5-oxopiperazine-2-carboxamides, are shown to mimic peptide β-turns and serve as high-Fsp3 cores in drug design. This research highlights the versatility of piperazine derivatives in mimicking essential protein structures, which could be relevant to 3-oxopiperazine-1-carboximidamide hydrochloride (Usmanova et al., 2018).

Conformational Analysis of Tetrapeptide Analogues

Studies on 2-oxopiperazine-containing tetrapeptide analogues reveal their potential in presenting an inverse gamma-turn conformation. This finding suggests the importance of 2-oxopiperazines in peptidomimetic design and could relate to the structural and functional attributes of 3-oxopiperazine-1-carboximidamide hydrochloride (Pohlmann et al., 2009).

Insecticidal Activity of Piperazine Compounds

Dihydropiperazine derivatives exhibit significant insecticidal activity. This research shows the utility of such compounds in agriculture and pest control, implying possible broader applications for 3-oxopiperazine-1-carboximidamide hydrochloride (Samaritoni et al., 2003).

properties

IUPAC Name

3-oxopiperazine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.ClH/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUFEWPGPGTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopiperazine-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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